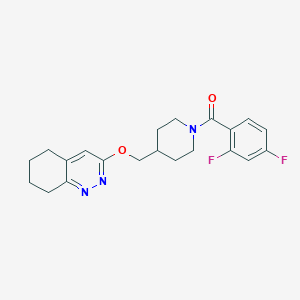

(2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Beschreibung

This compound is a synthetic methanone derivative featuring a 2,4-difluorophenyl group linked via a carbonyl bridge to a piperidine moiety substituted with a (5,6,7,8-tetrahydrocinnolin-3-yl)oxymethyl group. The 5,6,7,8-tetrahydrocinnolin-3-yl group introduces a bicyclic heteroaromatic system, which may enhance binding affinity to biological targets compared to simpler scaffolds. The compound’s molecular formula is C₂₂H₂₀F₂N₂O₂, with a molecular weight of 406.41 g/mol (calculated).

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O2/c22-16-5-6-17(18(23)12-16)21(27)26-9-7-14(8-10-26)13-28-20-11-15-3-1-2-4-19(15)24-25-20/h5-6,11-12,14H,1-4,7-10,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTXCEPGSWEZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the 2,4-difluorophenyl intermediate: This can be achieved through the fluorination of a suitable phenol derivative.

Synthesis of the piperidine derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

Coupling of the intermediates: The final step involves coupling the 2,4-difluorophenyl intermediate with the piperidine derivative using a methanone linker under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

Batch or continuous flow reactors: To handle large volumes and maintain consistent reaction conditions.

Purification techniques: Such as recrystallization, chromatography, or distillation to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

(2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or psychiatric disorders due to its structural similarity to known bioactive molecules.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Wirkmechanismus

The mechanism of action of (2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include:

Receptors: The compound may bind to certain receptors in the brain, modulating their activity and influencing neurological functions.

Enzymes: It could act as an inhibitor or activator of specific enzymes, altering metabolic pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following structurally related compounds (Table 1) share key features such as aryl-piperidinyl-methanone frameworks, fluorinated substituents, or heterocyclic extensions. These analogues are selected based on their relevance to CNS targeting, metabolic stability, and receptor-binding profiles.

Table 1: Structural and Functional Comparison

Key Findings:

Fluorination Impact: The target compound’s 2,4-difluorophenyl group may enhance lipophilicity and blood-brain barrier penetration compared to non-fluorinated analogues (e.g., anandamide) . In contrast, the trifluoromethyl group in 1173693-97-4 increases metabolic resistance but may reduce CNS penetration due to higher polarity .

Imidazopyridine in 1173693-97-4 has demonstrated kinase inhibition in preclinical models, suggesting the target compound’s cinnoline group could be explored for similar applications .

Receptor Binding: Unlike anandamide, which binds directly to cannabinoid receptors (CB1/CB2), the target compound’s piperidinyl-methanone scaffold is more likely to target serotonin or dopamine receptors due to structural parallels with known modulators (e.g., aripiprazole derivatives) .

Biologische Aktivität

The compound (2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by the following structural features:

- Molecular Formula : C18H22F2N2O2

- Molecular Weight : 348.38 g/mol

- LogP : 4.4 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with tropomyosin receptor kinase (Trk) pathways. It exhibits Trk-inhibiting action , which is crucial for the treatment of various conditions including pain and inflammation. The inhibition of Trk signaling can lead to decreased neurogenic inflammation and hyperalgesia .

Antinociceptive Effects

Research indicates that the compound demonstrates significant antinociceptive properties. In vivo studies have shown that it effectively reduces pain responses in animal models, suggesting its potential as an analgesic agent. The mechanisms proposed include modulation of pain pathways through Trk inhibition .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It was found to significantly reduce inflammatory markers in various experimental models, indicating a promising role in managing inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotrophic factors through Trk inhibition is a key area of interest in ongoing research .

Study 1: Trk Inhibition and Pain Management

A study focused on the Trk-inhibiting properties of the compound revealed a marked reduction in pain behavior in rodent models subjected to inflammatory pain stimuli. The results indicated that the compound could serve as a novel analgesic with fewer side effects compared to traditional opioids .

Study 2: Anti-inflammatory Activity

In a separate investigation, the compound was tested for its ability to reduce edema and inflammatory cytokine levels in a carrageenan-induced paw edema model. Results showed a significant decrease in paw swelling and pro-inflammatory cytokines, confirming its potential as an anti-inflammatory agent .

Study 3: Neuroprotection in Neurodegeneration Models

Research conducted on neurodegenerative disease models demonstrated that administration of the compound led to improved cognitive function and reduced neuronal death markers. This suggests that it may have therapeutic implications for diseases such as Alzheimer's or Parkinson's disease .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.